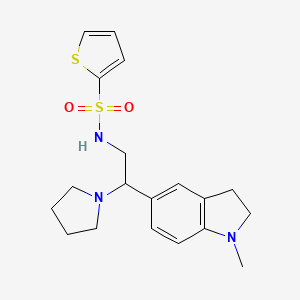

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S2/c1-21-11-8-16-13-15(6-7-17(16)21)18(22-9-2-3-10-22)14-20-26(23,24)19-5-4-12-25-19/h4-7,12-13,18,20H,2-3,8-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEQTBPBAZTUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CS3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

The compound features a thiophene sulfonamide moiety linked to an indoline and pyrrolidine structure. Its molecular formula is , with a molecular weight of approximately 373.55 g/mol. The structural complexity suggests various potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O2S |

| Molecular Weight | 373.55 g/mol |

| Key Functional Groups | Thiophene, Sulfonamide, Indoline, Pyrrolidine |

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer activities. For instance, sulfonamides have been reported to inhibit key signaling pathways involved in tumor growth and metastasis. The presence of the indoline moiety may enhance the interaction with G protein-coupled receptors (GPCRs) , which are crucial in cancer progression .

Case Study: Indole Derivatives

A study on indole-linked thiazoles demonstrated promising anticancer potential, with IC50 values ranging from 10–30 µM against various cancer cell lines . The structural features of this compound suggest it may exhibit similar or enhanced activity.

Antimicrobial Activity

The sulfonamide functional group is known for its antimicrobial properties. Research indicates that compounds containing sulfonamide groups can effectively inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism has been widely documented in various studies involving structurally related compounds .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Potential inhibition of kinases involved in cellular signaling.

- Receptor Modulation : Interaction with GPCRs may influence numerous physiological processes.

- Antimicrobial Action : Disruption of bacterial folate synthesis pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. Research has shown that modifications to the indoline and pyrrolidine components can significantly impact the efficacy and selectivity of the compound against specific targets.

Comparative Studies

A comparative analysis of similar compounds reveals that those incorporating electron-donating groups at specific positions tend to exhibit enhanced biological activity. For example:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Indole-linked Thiazole (Compound 9) | 1.61 | Antitumor |

| This compound | TBD | TBD |

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine and Quinoline Moieties

Compound SzR-109 (N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide) shares the pyrrolidin-1-yl ethyl chain but replaces the thiophene sulfonamide with a quinoline carboxamide core. Key differences include:

- Molecular Weight : SzR-109 (384.47 g/mol) is lighter than the target compound (estimated >400 g/mol due to the indoline group).

- Bioactivity: SzR-109 stimulates U937 cells, a human monocytic cell line, suggesting immunomodulatory or pro-inflammatory effects .

Thiophene-2-sulfonamide Derivatives

describes a series of 5-ethynyl-N-(substituted phenoxyethyl)thiophene-2-sulfonamides (e.g., compounds 5a–5i). These analogs differ in their ethyl chain substituents, which include phenoxy, fluorophenoxy, and naphthyloxy groups. Key comparisons:

- Synthetic Accessibility: Yields for these derivatives range from 27% (5d) to 74% (5i), indicating variability in reaction efficiency depending on substituent steric and electronic effects .

Indole-Containing Sulfonamides

highlights N-(indole-derived)thiophene-2-sulfonamides synthesized via Pd-mediated cyclization. These compounds feature fused cyclopentane-indole systems, diverging from the target’s 1-methylindolin group.

- Synthetic Routes : The use of Cs₂CO₃ and iodine in suggests oxidative coupling strategies, which may differ from the target compound’s synthesis .

- Bioactivity Potential: Indole derivatives often target serotonin receptors or kinases, whereas the target’s 1-methylindolin group could influence selectivity for adrenergic or dopaminergic pathways .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)thiophene-2-sulfonamide?

- Methodological Answer : The compound's synthesis likely involves coupling a thiophene-2-sulfonamide moiety with a substituted indoline-pyrrolidine intermediate. A reflux-based approach in acetic acid with TLC monitoring (as used for analogous sulfonamide-thiazole hybrids) is advisable to track reaction progress . For similar pyrrolidine-containing compounds, stepwise alkylation or nucleophilic substitution under inert atmospheres may optimize yield .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : Assess purity (>95% threshold recommended for research-grade compounds) .

- NMR Spectroscopy : Confirm proton environments (e.g., pyrrolidine N-CH2 and thiophene sulfonamide signals).

- X-ray Crystallography : Resolve stereochemistry, as demonstrated for structurally related pyrimidine-sulfonamide derivatives .

Q. What solvent systems are suitable for recrystallization?

- Methodological Answer : Ethanol/water mixtures or THF/water systems are effective for sulfonamide recrystallization, as evidenced in thiazole-sulfonamide syntheses . For pyrrolidine derivatives, dichloromethane/hexane gradients may improve crystal quality .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?

- Methodological Answer : Cross-validate using:

- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals in the indoline-pyrrolidine core.

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- Crystallographic Data : Resolve ambiguities via single-crystal X-ray analysis, as done for sulfonamide-pyrimidine hybrids .

Q. What strategies optimize reaction yields when introducing the pyrrolidine moiety?

- Methodological Answer :

- Temperature Control : Maintain ≤80°C to prevent pyrrolidine ring decomposition.

- Catalysis : Use Pd-mediated coupling or phase-transfer catalysts for sterically hindered intermediates .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane, 3:7) to isolate the target compound from byproducts .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 1-methylindolin-5-yl with 4-fluorophenyl) and compare bioactivity .

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or GPCRs).

- Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonamide’s hydrogen-bonding capacity) using Schrödinger Suite .

Q. What analytical methods detect decomposition products during stability studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks.

- LC-MS/MS : Monitor for hydrolyzed sulfonamide or oxidized pyrrolidine fragments .

- TGA/DSC : Assess thermal degradation profiles under nitrogen atmospheres .

Data Contradiction & Validation

Q. How to address discrepancies in reported melting points for similar sulfonamides?

- Methodological Answer :

- Reproduce Conditions : Ensure identical heating rates and sample preparation (e.g., capillary tube packing).

- Differential Scanning Calorimetry (DSC) : Validate phase transitions with high-purity standards .

- Cross-Reference : Compare with crystallographic data (e.g., lattice stability in related compounds ).

Q. What experimental controls mitigate batch-to-batch variability in biological assays?

- Methodological Answer :

- Internal Standards : Spike samples with deuterated analogs for LC-MS normalization.

- Triplicate Syntheses : Validate reproducibility across independent synthetic batches .

- Blinded Testing : Use third-party collaborators to eliminate observer bias .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.